Cas no 165689-82-7 ((2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate)

165689-82-7 structure
Nom du produit:(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate Propriétés chimiques et physiques
Nom et identifiant
-
- D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]3,4,5-tris(dihydrogen phosphate)
- [(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]3,4,5-tris(dihydr...
- PI(3,4,5)P3-NA+, DI C16
- (2R)-3-{[{[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy}(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
- PtdIns[3,4,5]P
- Cmc_9574
- Cmc_6566
- Cmc_11403
- 3,4,5-Tris(dihydrogen phosphate), (R)-
- 3,4,5-Tris(dihydrogen phosphate) (9ci)
- D-Myo-phosphatidylinositol 3,4,5-trisphosphate
- D-Myo-inositol, 1-[2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]
- D-myo-Inositol, 1-(2R)-2,3-bis(1-oxohexadecyl)oxypropyl hydrogen phosphate 3,4,5-tris(dihydrogen phosphate)
- D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate)
- PIP3[3',4',5'](16:0/16:0)
- P3,4,5I
- CHEBI:84244
- 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
- ZSZXYWFCIKKZBT-IVYVYLGESA-N
- PIP3(32:0)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate)
- DTXSID60349240
- Phosphatidylinositol Triphosphate(32:0)
- phosphatidylinositol (3,4,5)-trisphosphate
- Phosphatidylinositol(3,4,5)-Trisphosphate
- PHOSPHATIDYLINOSITOL-TRISPHOSPHATE
- (R)-3-[((1R,2S,3R,4R,5S,6S)-2,6-dihydroxy-3,4,5-tris-phosphonooxy-cyclohexyloxy)-
- [(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
- (2R)-3-{[{[(1S,2S,3R,4S,5S,6S)-2,6-dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy}(hydroxy)phosphoryl]oxy}propane-1,2-diyl dihexadecanoate
- hexadecanoic acid, (1R)-1-[[[[[(1alpha,2alpha,3alpha,4beta,5alpha,6beta)-2,6-
- dipalmitolyphosphoinositol
- BDBM50338966
- hydroxy-phosphoryloxy]-2-hexadecanoyloxy-propyl ester hexadecanoic acid
- PI(3,4,5)P3
- Q27157614
- 165689-82-7
- D-myo-PI[3,4,5]P3
- CHEMBL1685065
- D-myo-Inositol, 1-(2R)-2,3-bis(1-oxohexadecyl)oxypropyl hydrogen phosphate 3,4,5-tris(dihydrogen pho
- (2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate
- PIP3(16:0/16:0)
- phosphatidyl (3,4,5) inositol triphosphate
- dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl]oxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester
- Phosphatidylinositol Triphosphate(16:0/16:0)
- ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
-
- Piscine à noyau: InChI=1S/C41H82O22P4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54)/t33-,36+,37+,38?,39-,40+,41?/m1/s1
- La clé Inchi: ZSZXYWFCIKKZBT-ZVDPZPSOSA-N
- Sourire: O[C@H]1C(OP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)(O)=O)[C@H](O)[C@@H](OP(=O)(O)O)C(OP(=O)(O)O)[C@H]1OP(=O)(O)O
Propriétés calculées
- Qualité précise: 1050.42482
- Masse isotopique unique: 1050.42482
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 9
- Nombre de récepteurs de liaison hydrogène: 22
- Comptage des atomes lourds: 67
- Nombre de liaisons rotatives: 44
- Complexité: 1480
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 349
- Le xlogp3: 6.9
Propriétés expérimentales
- Dense: 1.32
- Point d'ébullition: 1059.2°Cat760mmHg
- Point d'éclair: 594.4°C
- Indice de réfraction: 1.526
- Le PSA: 388.34000
- Le LogP: 8.07530
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D499280-250mg |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |
165689-82-7 | 250mg |
$28700.00 | 2023-05-18 | ||
TRC | D499280-25mg |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate |
165689-82-7 | 25mg |
$ 29000.00 | 2023-10-11 |
(2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate Littérature connexe
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
165689-82-7 ((2R)-3-(((((1S,2S,3R,4S,5S,6S)-2,6-Dihydroxy-3,4,5-tris(phosphonooxy)cyclohexyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl dipalmitate) Produits connexes
- 165689-81-6(D-myo-Inositol,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] 3-(dihydrogenphosphate) (9CI))
- 1804101-34-5(4-(Chloromethyl)-3-formylphenylhydrazine)
- 2138148-91-9(Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-pyridinyl)-)
- 159733-69-4(Phenol, 2-[[(4-bromo-2,6-dimethylphenyl)imino]methyl]-)
- 845930-68-9(6-nitro-2-propylimidazo1,2-apyridine)
- 172405-46-8(methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate)
- 2172560-13-1(4-(4-hydroxyphenyl)pyrrolidin-3-ol)
- 1806065-26-8(6-(Aminomethyl)-2-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1804971-08-1(4-Amino-3-(difluoromethyl)-6-hydroxy-2-iodopyridine)
- 2680704-93-0(benzyl N-5-bromo-2-(trifluoromethyl)pyridin-4-yl-N-methylcarbamate)
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
